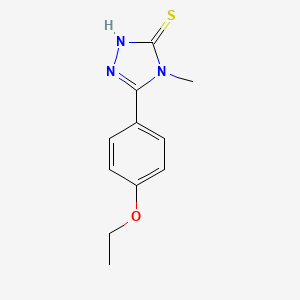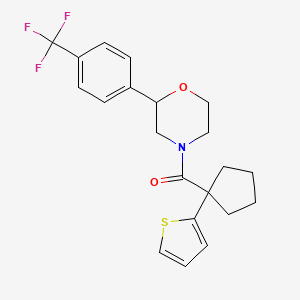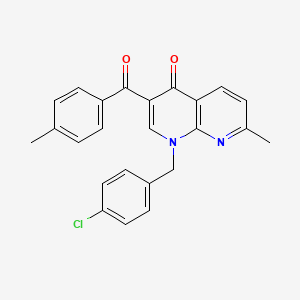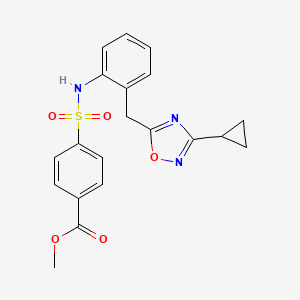
methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a methyl group, a cyclopropyl group, an oxadiazole ring, a phenyl ring, and a sulfamoyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, would be a key feature .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxadiazole ring and the sulfamoyl group. Oxadiazoles have been reported to have anti-bacterial, anti-fungal, and anti-inflammatory activity .Wissenschaftliche Forschungsanwendungen
Anti-Infective Agents
The 1,2,4-oxadiazole moiety present in the compound is known for its role in anti-infective therapy. Research indicates that derivatives of 1,2,4-oxadiazoles have been synthesized with anti-bacterial, anti-viral, and anti-leishmanial activities . The compound’s potential for structure-activity relationship (SAR) studies could lead to the design of new chemical entities with potent anti-infective activity.
Anti-Trypanosomal Activity
Compounds containing the 1,2,4-oxadiazole unit have been studied for their anti-trypanosomal activity, particularly against Trypanosoma cruzi, which causes Chagas disease . The compound’s structure could be optimized through molecular docking studies to enhance its efficacy as an anti-trypanosomal agent.
Pharmacophore in Drug Discovery
The oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients for various therapeutic areas . The compound could be utilized in the development of drugs for conditions such as Duchenne muscular dystrophy and hypertension, among others.
Energetic Materials Development
Due to the presence of the oxadiazole ring, which is associated with high-energy properties, this compound could be explored for the development of energetic materials . Its structural features may contribute to a favorable oxygen balance and positive heat of formation, making it suitable for applications in material science.
Organic Synthesis
The compound’s oxadiazole core can undergo rearrangements into other heterocycles, which is a valuable property in organic synthesis . This flexibility allows for the development of novel synthetic methods and the creation of diverse periphery functionalities.
Fluorescent Dyes and OLEDs
Derivatives of 1,2,4-oxadiazoles have been utilized in the creation of fluorescent dyes and organic light-emitting diodes (OLEDs) . The compound’s structure could be modified to enhance its photophysical properties for use in advanced display technologies.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound, also known as “methyl 4-({2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}sulfamoyl)benzoate”, is a derivative of 1,2,4-oxadiazoles . Oxadiazoles are known to have a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, the primary targets of this compound could be various types of infectious agents.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bonding . The nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, allowing the compound to bind to its target .
Biochemical Pathways
Given the broad-spectrum activity of 1,2,4-oxadiazoles, it’s likely that this compound affects multiple pathways involved in the life cycle of infectious agents .
Result of Action
The result of the compound’s action would likely be the inhibition of the growth or replication of the targeted infectious agents, given the known anti-infective activity of 1,2,4-oxadiazoles . This could lead to a reduction in the severity of the infection and an improvement in the patient’s symptoms.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-20(24)14-8-10-16(11-9-14)29(25,26)23-17-5-3-2-4-15(17)12-18-21-19(22-28-18)13-6-7-13/h2-5,8-11,13,23H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZOWTWIHIXWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2938860.png)
![4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2938861.png)

![2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2938866.png)
![Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate](/img/structure/B2938867.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B2938868.png)
![N-(3-methylbutyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2938869.png)
![4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2938871.png)
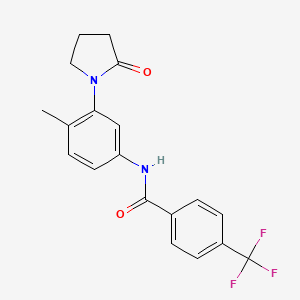
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2938874.png)
